Product packaging for (2,6-Difluorophenyl)methanethiol(Cat. No.:CAS No. 878204-82-1)

(2,6-Difluorophenyl)methanethiol

Cat. No.: B2920263
CAS No.: 878204-82-1
M. Wt: 160.18
InChI Key: WPLAKERHHWPZCA-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Chemistry and Material Science

The introduction of fluorine into organic molecules can dramatically alter their properties. justia.comgoogle.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, dipole moment, and chemical reactivity. google.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts enhanced thermal and metabolic stability to the molecule. chemsrc.com This increased stability is a highly desirable trait in the development of pharmaceuticals, as it can lead to a longer biological half-life.

Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can lead to improved binding affinity of a drug candidate to its target protein without significantly increasing its size. google.com In materials science, fluorination is utilized to create materials with specific properties such as hydrophobicity (water-repellency) and high oxidative stability. chemsrc.com

Overview of Thiol Functionality in Chemical Synthesis and Molecular Design

The thiol group (-SH), also known as a mercaptan group, is a sulfur analogue of an alcohol group. Current time information in Bangalore, IN. This functional group is of paramount importance in chemical synthesis and molecular design due to its unique reactivity. Thiols are potent nucleophiles, particularly in their deprotonated thiolate form, and readily participate in a variety of chemical transformations, including the formation of carbon-sulfur bonds, which are essential in the synthesis of numerous pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.

The thiol group's ability to form disulfide bonds (-S-S-) through oxidation is a cornerstone of protein structure and stability. Current time information in Bangalore, IN. In synthetic chemistry, this reactivity is harnessed in "click chemistry" reactions, which are rapid, high-yield reactions that are highly valuable in drug discovery and material science. iucr.org The thiol group's affinity for binding to metals is also a key feature, utilized in areas ranging from heavy metal detection to the development of certain therapeutic agents. Current time information in Bangalore, IN.

Research Trajectories and Potential Applications of (2,6-Difluorophenyl)methanethiol within its Chemical Class

This compound, with its difluorinated benzene (B151609) ring attached to a methanethiol (B179389) group, is a prime example of a fluorinated aryl organosulfur compound. While dedicated research focusing solely on this compound is not extensive, its utility is evident from its application as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Research trajectories for this compound are largely centered on its use as a nucleophilic building block. The thiol group readily reacts with electrophilic sites, allowing for the introduction of the 2,6-difluorobenzyl moiety into larger molecular scaffolds. This is particularly relevant in the field of medicinal chemistry, where the unique electronic properties of the difluorinated ring can be exploited to enhance the pharmacological profile of a drug candidate.

For instance, this compound has been utilized in the synthesis of derivatives of 1,2,4-triazoles, a class of heterocyclic compounds known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. iucr.org In one documented synthesis, this compound is reacted with a substituted triazine to form a new derivative, demonstrating its role in modifying existing chemical structures to explore new biological activities. rsc.org The introduction of the 2,6-difluorophenyl group in these contexts is often a strategic decision to improve properties such as lipophilicity and metabolic stability. iucr.orgwright.edu

The synthesis of this compound itself can be achieved from its corresponding bromide, 2,6-difluorobenzyl bromide. chemsrc.com The preparation of this precursor from 2,6-difluorotoluene (B1296929) has been described, providing a viable route to obtaining the target thiol. google.com

Given its structural features and observed reactivity, the potential applications of this compound are primarily as a key intermediate in the following areas:

Drug Discovery: As a fragment for the synthesis of novel therapeutic agents, particularly where the introduction of a difluorophenyl group is desired to enhance potency, selectivity, or pharmacokinetic properties.

Agrochemical Research: In the development of new pesticides and herbicides, where fluorinated compounds often exhibit enhanced efficacy.

Materials Science: For the synthesis of specialized polymers or other materials where the properties of the fluorinated aryl sulfur moiety can be harnessed.

The following table provides a summary of the key properties of this compound:

PropertyValue
Chemical Formula C₇H₆F₂S
Molecular Weight 160.18 g/mol
CAS Number 878204-82-1
Synonyms 2,6-Difluorobenzyl mercaptan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2S B2920263 (2,6-Difluorophenyl)methanethiol CAS No. 878204-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluorophenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAKERHHWPZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Difluorophenyl Methanethiol

Direct and Indirect Approaches for C-S Bond Formation in Arylmethanethiols

The formation of the benzylic carbon-sulfur (C-S) bond is the pivotal step in synthesizing arylmethanethiols like (2,6-Difluorophenyl)methanethiol. Both direct and indirect methods are employed for this transformation.

Direct Approaches: These methods typically involve the nucleophilic substitution of a leaving group on the benzyl (B1604629) carbon with a sulfur-containing nucleophile. The most common precursor for this approach is a benzyl halide, such as 2,6-difluorobenzyl bromide.

Reaction with Thiourea (B124793): A classic and reliable method involves treating the benzyl halide with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol. ias.ac.in This two-step, one-pot procedure is advantageous as it avoids the use of foul-smelling and easily oxidized hydrosulfide (B80085) reagents directly. ias.ac.in

Reaction with Hydrosulfides: Direct reaction with alkali metal hydrosulfides (e.g., NaSH or KSH) can also be used, though careful control of reaction conditions is necessary to prevent the formation of the corresponding disulfide as a major byproduct.

Indirect Approaches: Indirect methods involve the transformation of a related sulfur-containing functional group into the target thiol.

Reduction of Disulfides: Symmetrical disulfides, which can sometimes be formed preferentially, can be reduced to the corresponding thiol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) (PPh₃).

Reduction of Sulfonyl Chlorides: Aromatic sulfonyl chlorides can be reduced to thiols using agents like hydrogen sulfide (B99878) in the presence of a catalyst. google.com For the target molecule, this would involve synthesizing (2,6-difluorophenyl)methanesulfonyl chloride first.

Hydrolysis of Thioesters: Thioesters, prepared by acylating a thiol or reacting a carboxylic acid derivative, can be hydrolyzed to generate the thiol. ias.ac.inorganic-chemistry.org For instance, reacting 2,6-difluorobenzyl halide with a thioacetate (B1230152) salt yields the S-benzyl thioacetate, which can be cleaved under basic or acidic conditions to release the free thiol. ias.ac.in This method offers the advantage of protecting the thiol functionality until the final deprotection step. ias.ac.in

ApproachMethodPrecursorKey ReagentsAdvantagesDisadvantages
DirectThiourea Route2,6-Difluorobenzyl Halide1. Thiourea 2. Base (e.g., NaOH, K₂CO₃)Avoids direct use of volatile thiols; stable intermediate. ias.ac.inTwo-step process.
DirectHydrosulfide Route2,6-Difluorobenzyl HalideNaSH or KSHDirect, one-step reaction.Byproduct formation (disulfide); use of malodorous reagents.
IndirectThioester Hydrolysis2,6-Difluorobenzyl Halide1. Thioacetate Salt 2. Acid or BaseThiol protection; high yields. ias.ac.inAdditional protection/deprotection steps.
IndirectDisulfide ReductionBis(2,6-difluorobenzyl) disulfideReducing Agent (e.g., NaBH₄)Useful if disulfide is a major byproduct.Requires prior synthesis of the disulfide.

Regioselective Synthesis of Difluorinated Aromatic Precursors

The successful synthesis of this compound is highly dependent on the availability of a suitably functionalized 2,6-difluorinated aromatic precursor. The most crucial precursor is 2,6-difluorobenzyl bromide, which allows for the direct introduction of the methanethiol (B179389) group at the benzylic position.

The regioselective synthesis of this precursor typically starts from 2,6-difluorotoluene (B1296929). The key transformation is the selective bromination of the methyl group without affecting the aromatic ring. This is commonly achieved through a free-radical substitution reaction. A patented method describes the reaction of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under photo-initiation. google.com This approach generates bromine radicals that selectively abstract a hydrogen atom from the benzylic methyl group, leading to the formation of the desired 2,6-difluorobenzyl bromide. google.com This method is presented as an alternative to using more expensive reagents like N-bromosuccinimide (NBS) and potentially hazardous radical initiators like azobisisobutyronitrile (AIBN). google.com

General strategies for synthesizing difluorinated aromatic compounds often rely on nucleophilic aromatic substitution on highly activated substrates or through modern catalytic methods. researchgate.netnih.gov However, for the specific 2,6-substitution pattern, starting with commercially available 1,3-difluorobenzene (B1663923) chemsrc.com and introducing the necessary functional groups can be challenging due to regioselectivity issues. Therefore, the functionalization of 2,6-difluorotoluene remains a more direct and controlled route to the key precursors.

Catalytic Strategies for the Introduction of Thiol Groups to Halogenated Aromatic Systems

While the most direct route to this compound involves C-S bond formation at the benzylic position, modern organic synthesis offers powerful catalytic methods for the direct thiolation of aryl halides. These strategies are fundamental in organosulfur chemistry and involve the formation of a C(aryl)-S bond. rsc.orgnih.govrsc.org

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this approach. researchgate.net

Palladium- and Copper-Catalyzed Thiolation: The Buchwald-Hartwig amination protocol has been successfully adapted for C-S bond formation, using palladium catalysts with specific phosphine-based ligands to couple aryl halides or triflates with thiols. acsgcipr.org Similarly, copper-catalyzed Ullmann-type couplings have a long history and have been improved with the use of specific ligands to moderate the traditionally harsh reaction conditions. acsgcipr.orgbeilstein-journals.org These reactions typically involve the coupling of an aryl halide (e.g., 1-bromo-2,6-difluorobenzene) with a thiol. acsgcipr.org

Nickel-Catalyzed Thiolation: More recently, nickel catalysis has emerged as a powerful and more economical alternative. researchgate.net Notably, electrochemical nickel-catalyzed methods have been developed for the thiolation of aryl bromides and chlorides. nih.gov These reactions can proceed at room temperature and in the absence of a strong base, offering a milder and more sustainable approach compared to traditional methods. nih.gov

These catalytic methods, while highly effective for creating aryl-sulfur bonds, represent a less direct pathway to this compound compared to the nucleophilic substitution on a benzyl halide.

Overview of Catalytic Systems for Aryl Thiolation
Catalyst SystemMetalTypical ReactionConditionsReference
Buchwald-HartwigPalladium (Pd)Aryl Halide + ThiolBase, phosphine (B1218219) ligands acsgcipr.org
Ullmann CondensationCopper (Cu)Aryl Halide + ThiolOften harsh, improved with ligands acsgcipr.orgbeilstein-journals.org
Electrochemical CatalysisNickel (Ni)Aryl Halide + ThiolRoom temperature, no external base nih.gov

Stereochemical Considerations and Control in Analogous Aryl Methanethiol Synthesis

The target molecule, this compound, is achiral as the benzylic carbon is a CH₂ group. However, the synthesis of analogous chiral arylmethanethiols, where the thiol group is attached to a stereogenic center (Ar-CHR-SH), is a significant challenge in asymmetric synthesis. Achieving stereochemical control is crucial for applications in medicinal chemistry and materials science.

Several strategies have been developed to synthesize enantioenriched tertiary thiols and thioethers:

Nucleophilic Substitution (Sₙ2): The classic Sₙ2 reaction on a chiral secondary benzyl halide with a sulfur nucleophile proceeds with inversion of stereochemistry. This is a straightforward way to transfer chirality from a precursor alcohol (converted to a halide) to the product thiol.

Modified Mitsunobu Reaction: While the standard Mitsunobu reaction often fails for the synthesis of tertiary thiols, a modified procedure using benzoquinone derivatives as the oxidizing agent instead of azodicarboxylates allows for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry from chiral tertiary alcohols. beilstein-journals.org

Nucleophilic Ring Opening: Chiral cyclic precursors, such as cyclic sulfamidates, can be opened by sulfur nucleophiles via an Sₙ2 mechanism. This approach provides access to chiral β-amino thiols with high stereospecificity. beilstein-journals.org

Rearrangement Reactions: Intramolecular rearrangement of lithiated thiocarbamates has been shown to proceed with a high degree of stereochemical control, allowing the formation of chiral benzylic thioethers. beilstein-journals.org

These methods highlight the diverse tactics available to chemists for controlling stereochemistry in the synthesis of complex, chiral sulfur-containing molecules analogous to the target compound.

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The goal is to develop processes that are safer, more efficient, and environmentally benign. colab.ws

Several aspects of thiol synthesis can be improved through the lens of green chemistry:

Atom Economy: Reactions that incorporate the maximum amount of starting materials into the final product are preferred. The 1,4-conjugate addition (Michael addition) of thiols to α,β-unsaturated compounds is a highly atom-efficient method for C-S bond formation. scielo.brscispace.comresearchgate.net

Safer Solvents and Reaction Conditions: There is a strong drive to replace hazardous organic solvents. Green alternatives include performing reactions in water, researchgate.net recyclable solvents like glycerin, scielo.brscispace.com or under solvent-free conditions, sometimes assisted by microwave irradiation to accelerate the reaction. scielo.brscispace.com

Use of Catalysis: Catalytic processes are inherently greener than stoichiometric ones as they reduce waste. The transition-metal-catalyzed thiolations discussed previously are prime examples. acsgcipr.org Furthermore, photocatalysis, using visible light as a sustainable energy source, has been developed for C-S bond formation, often using inexpensive organic photocatalysts. acs.orgacs.orgnih.gov

Renewable Feedstocks and Less Hazardous Reagents: The synthesis of the 2,6-difluorobenzyl bromide precursor using HBr/H₂O₂ and light instead of NBS and AIBN is an example of using less hazardous and more cost-effective reagents. google.com The use of oxygen or air as the terminal oxidant in oxidation reactions is another key green strategy. rsc.org

Energy Efficiency: Electrochemical methods can often be performed at ambient temperature, reducing the energy input required for heating reactions. researchgate.netnih.gov The development of a solventless Diels-Alder reaction at room temperature for the synthesis of a thiol sensor illustrates the potential for energy-efficient syntheses. nih.gov

By integrating these principles, future synthetic routes to this compound and related compounds can be made more sustainable and economically viable.

Computational Chemistry and Theoretical Modeling of 2,6 Difluorophenyl Methanethiol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (2,6-Difluorophenyl)methanethiol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These calculations provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity.

The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, which in turn affects the acidity of the thiol proton and the nucleophilicity of the sulfur atom.

DFT calculations can also be used to predict various reactivity descriptors. These parameters help in understanding how this compound will interact with other chemical species. While specific DFT data for this compound is not abundant in public literature, the methodologies are well-established. For instance, calculations on similar molecules like 2-Propanethiol, 2-methyl- have been performed using the M06-2X functional with a 6-311G** basis set to determine energies and vibrational frequencies. nist.gov Such calculations for this compound would provide valuable data on its electronic properties and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ic.ac.ukucalgary.ca For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with other molecules in a liquid or solid state.

The rotation around the C-S bond and the C-C bond connecting the methylene (B1212753) group to the phenyl ring allows the molecule to adopt various conformations. ic.ac.uk MD simulations can map the potential energy surface of these rotations, identifying the most stable conformers and the energy barriers between them. ic.ac.uk This information is critical for understanding how the molecule's shape influences its properties and reactivity.

In condensed phases, intermolecular interactions play a significant role. MD simulations can model these interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the thiol group. The difluorophenyl group can also participate in specific interactions, including halogen bonding. Understanding these interactions is key to predicting the macroscopic properties of the compound, such as its boiling point, solubility, and crystal packing. Studies on related halogenated compounds have shown that 1,3-diaxial repulsions can influence conformational preferences. beilstein-journals.org

Quantum Chemical Studies of Reaction Mechanisms, Transition States, and Energy Profiles

Quantum chemical methods, including DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. researchgate.net These studies can map out the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates. researchgate.netibchem.com

A key aspect of these studies is the calculation of the transition state, which is the highest energy point along the reaction coordinate. ibchem.com The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate. ibchem.com For reactions involving this compound, such as its deprotonation or its reaction as a nucleophile, quantum chemical calculations can provide invaluable insights into the factors that control reactivity. For example, in a study of a cysteine-catalyzed reaction, the E1cB process for catalyst elimination was explored computationally for eight possible stereoisomers. escholarship.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. researchgate.netidc-online.com This synergy between theory and experiment is crucial for structural elucidation and for confirming the accuracy of the computational models.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. researchgate.netmdpi.com Quantum chemical methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. idc-online.comrsc.orgpdx.edu The accuracy of these predictions is highly dependent on the level of theory and basis set used. mdpi.comresearchgate.net For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable. rsc.orgnih.gov Comparing the calculated shifts with experimental spectra helps to confirm the molecular structure and can aid in the assignment of complex spectra. idc-online.comrsc.org

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, illustrating how such data would be presented.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound This table is for illustrative purposes as specific experimental data for this compound is limited.

ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (SH, ppm)~1.8 - 2.5Not available
¹³C NMR Chemical Shift (C-S, ppm)~25 - 35Not available
¹⁹F NMR Chemical Shift (ppm)~ -110 to -120Not available
IR Vibrational Frequency (S-H stretch, cm⁻¹)~2550 - 2600Not available

Machine Learning Applications in the Prediction of Molecular Properties and De Novo Design of Fluorinated Organosulfur Compounds

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and to design new molecules with desired characteristics. aip.orgarxiv.org These data-driven approaches can be significantly faster than traditional quantum chemical calculations, especially for large datasets of molecules. aip.org

Prediction of Molecular Properties: For fluorinated organosulfur compounds like this compound, ML models can be trained on existing data to predict a wide range of properties, such as solubility, toxicity, and reactivity. arxiv.orgresearchgate.net These models learn the complex relationships between molecular structure and properties, enabling rapid screening of virtual libraries of compounds. aip.orgnih.gov

The integration of ML with computational chemistry holds great promise for accelerating the discovery and development of new fluorinated organosulfur compounds with tailored functionalities.

Chemical Reactivity and Mechanistic Insights of 2,6 Difluorophenyl Methanethiol

Thiol-Group Reactivity: Oxidation, Reduction, and Addition Reactions (e.g., Thiol-Ene Chemistry)

The sulfur atom of the thiol group is a versatile reaction center, readily participating in oxidation, reduction, and addition reactions. Its reactivity is largely dictated by its nucleophilicity and the ease of S-H bond cleavage.

Oxidation and Reduction The thiol group (-SH) of (2,6-Difluorophenyl)methanethiol can undergo controlled oxidation to form a variety of sulfur-containing functional groups. bccampus.capraxilabs.com Mild oxidation, often in the presence of air or mild oxidizing agents, leads to the formation of the corresponding disulfide, bis(2,6-difluorobenzyl) disulfide. This reaction proceeds via a thiyl radical intermediate and is a common pathway for thiols. nih.govbohrium.com Further oxidation under stronger conditions can yield sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H), with the oxidation state of sulfur progressively increasing.

Conversely, the disulfide can be reduced back to the thiol using various reducing agents, such as dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165). This reversible thiol-disulfide interchange is a critical process in many chemical and biological systems. nih.gov Desulfurization reactions, which cleave the C-S bond, can also be achieved, for instance, using systems like Ph₃P/ICH₂CH₂I, to replace the thiol group with a nucleophile. nih.govcas.cnacs.orgacs.org Benzyl (B1604629) thiols are noted to be particularly reactive in these transformations. nih.govcas.cnacs.org

Addition Reactions: Thiol-Ene Chemistry The thiol-ene reaction is a powerful and efficient "click" chemistry transformation involving the addition of a thiol across a carbon-carbon double bond (an 'ene'). wikipedia.orgresearchgate.net This reaction can be initiated either by radicals (light, heat, or a radical initiator) or by a base to catalyze a nucleophilic Michael addition. wikipedia.orgresearchgate.net

In the radical-mediated pathway, a thiyl radical is generated from this compound, which then adds to the alkene. diva-portal.org This addition is typically anti-Markovnikov, yielding a thioether. wikipedia.orgresearchgate.net The process is a chain reaction, making it highly efficient. diva-portal.org The reaction is synthetically valuable due to its high yields, stereoselectivity, and rapid rates. wikipedia.org

The nucleophilic or Michael-addition pathway occurs when the alkene is electron-deficient (e.g., acrylates, vinyl sulfones). acs.orgmdpi.com The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the alkene. mdpi.com The high nucleophilicity of the thiolate anion allows for high chemoselectivity in these reactions. mdpi.com

Table 1: Summary of Thiol-Group Reactions for this compound

Reaction Type Reagents/Conditions Product Type Mechanism
Oxidation Mild oxidants (e.g., O₂, I₂) Disulfide Radical or Ionic
Strong oxidants (e.g., H₂O₂, KMnO₄) Sulfinic/Sulfonic Acid Ionic
Reduction Reducing agents (e.g., DTT, NaBH₄) Thiol (from disulfide) Ionic
Desulfurization Ph₃P/ICH₂CH₂I, Nucleophile Substituted arene Ionic
Thiol-Ene Addition Alkene, Radical Initiator (UV, heat) Thioether Radical Chain
Thiol-Michael Addition Electron-deficient alkene, Base Thioether Nucleophilic Addition
Alkylation Alkyl halide, Base (e.g., K₂CO₃) Thioether Sₙ2

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluorophenyl Moiety

The 2,6-difluorophenyl ring is electron-deficient due to the strong inductive-withdrawing effect of the two fluorine atoms, which profoundly impacts its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS) The fluorine atoms are strongly deactivating substituents for electrophilic aromatic substitution. jmu.edu While they are ortho-, para-directing due to resonance donation, their powerful electron-withdrawing inductive effect significantly slows down the reaction rate. jmu.edu The benzylic thiol group (-CH₂SH) is generally considered a weak activating group and is ortho-, para-directing. In the case of this compound, the deactivating effect of the two fluorine atoms dominates, making electrophilic substitution challenging. If forced, an incoming electrophile would preferentially be directed to the para position (C4) relative to the -CH₂SH group, as the ortho positions are blocked. Reactions like Friedel-Crafts acylations on similar difluorophenyl systems have been shown to proceed with high regioselectivity under specific conditions. google.com

Nucleophilic Aromatic Substitution (SₙAr) In stark contrast to its inertness toward electrophiles, the difluorophenyl ring is highly activated for nucleophilic aromatic substitution (SₙAr). colby.edu The two electron-withdrawing fluorine atoms stabilize the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step in the SₙAr mechanism. colby.edunih.gov Nucleophiles can replace one of the fluorine atoms. The substitution typically occurs at the C2 or C6 position. The reaction is sensitive to solvent and reaction conditions, which can be tuned to control regioselectivity. researchgate.netresearchgate.net Continuous flow chemistry has been shown to be effective for achieving high selectivity in SₙAr reactions on difluorobenzenes by allowing for rapid optimization of parameters like temperature and reaction time. nih.gov

Table 2: Comparison of Aromatic Substitution Reactions on the 2,6-Difluorophenyl Moiety

Reaction Type Ring Activation Key Intermediates Typical Conditions Regioselectivity
Electrophilic (EAS) Strongly Deactivated Wheland Complex (Arenium Ion) researchgate.net Strong acids, Lewis acids Challenging; Directed para to -CH₂SH
Nucleophilic (SₙAr) Strongly Activated Meisenheimer Complex colby.edunih.gov Nucleophile, often with base Favorable; Occurs at C-F positions

Radical Reactions and Their Potential in Polymerization Modulation (General Thiol Reactivity)

The S-H bond in thiols is relatively weak, allowing for the ready formation of a thiyl radical (RS•) upon hydrogen abstraction. This property makes thiols, including this compound, effective agents in radical-mediated processes, particularly in the field of polymer chemistry. uni-duesseldorf.de

Thiols are widely used as chain-transfer agents (CTAs) in radical polymerizations. In this role, a growing polymer radical abstracts the hydrogen atom from the thiol, terminating that polymer chain and generating a new thiyl radical. This thiyl radical can then initiate a new polymer chain. This process allows for the control of the molecular weight of the resulting polymer.

Kinetics and Thermodynamics of Derivatization Reactions Involving the Thiol and Aromatic Ring

Kinetics The rates of reactions involving this compound are highly dependent on the specific transformation.

Thiol Reactions: The kinetics of thiol reactions are often governed by the concentration of the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH). nih.govmdpi.com Therefore, the reaction rate is highly pH-dependent, increasing as the pH approaches and exceeds the pKₐ of the thiol. nih.gov In bimolecular reactions like thiol-disulfide exchange, the rate law typically shows first-order dependency on both reactants. nih.gov The kinetics of thiol-ene reactions can be complex; depending on the relative rates of propagation and chain-transfer, the reaction rate can be dependent on the thiol concentration, the alkene concentration, or both. wikipedia.org

Aromatic Ring Reactions: The kinetics of SₙAr reactions on the difluorophenyl ring are influenced by the nucleophile's strength and the solvent. researchgate.net The presence of two fluorine atoms significantly accelerates the rate compared to a monochloro- or monobromobenzene. As seen in studies on related difluorobenzenes, SₙAr reactions can be extremely fast, sometimes requiring continuous flow setups to control selectivity. nih.gov Conversely, the kinetics of EAS are expected to be very slow due to the strong deactivating nature of the fluorine substituents. jmu.edu

Thermodynamics The thermodynamic favorability of reactions determines the position of the chemical equilibrium.

Thiol Reactions: Thiol additions to activated alkenes (Michael acceptors) are generally thermodynamically favorable, though the degree of reversibility depends on the specific structure of the acceptor. acs.org While there isn't a universal correlation between reactivity and thermodynamics in these additions, an electron-withdrawing group on the alkene that accelerates the reaction can also make the addition less thermodynamically favorable. acs.org The thermodynamics of thiol oxidation and disulfide bond formation are central to cellular redox chemistry, but in many systems, the processes are kinetically, rather than thermodynamically, controlled. nih.govnih.gov

Aromatic Ring Reactions: SₙAr reactions are typically thermodynamically favorable due to the formation of a strong C-Nucleophile bond and the displacement of a good leaving group (fluoride). The stability of the aromatic system is regained upon elimination of the leaving group from the Meisenheimer intermediate. nih.gov

Table 3: General Thermodynamic Data for Relevant Reaction Types

Reaction Type Reactants Products Typical ΔG (kJ/mol) Notes
Thiol-Michael Addition Thiol + N-methylmaleimide Thioether Adduct -55.9 mdpi.com Highly favorable; model system in water.
Thioester Aminolysis Thioester + Amine Amide + Thiol -60.0 mdpi.com More favorable than ester aminolysis.
Disulfide Formation 2 x Thiol + Oxidant Disulfide + Reductant Varies Equilibrium depends on redox potential of the system. nih.gov

Note: Data presented are for model systems and serve as a general illustration of the thermodynamic principles.

Chemo- and Regioselectivity in Complex Synthetic Transformations

Chemoselectivity Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the main challenge is to selectively target either the thiol group or the aromatic C-F bonds.

Reacting at the Thiol: The thiol group is a soft and highly nucleophilic center. mdpi.com It can be selectively alkylated with soft electrophiles like alkyl halides in the presence of a mild base (e.g., K₂CO₃ in DMF), a reaction that will not affect the aromatic C-F bonds. tandfonline.com Similarly, thiol-ene and thiol-Michael additions are highly chemoselective for the thiol group. nih.govmdpi.comacs.org

Reacting at the Ring: To achieve substitution at the aromatic ring, a strong nucleophile is required under conditions that favor SₙAr. For example, using a strong base and a nucleophile like an amine at elevated temperatures would favor substitution at a C-F bond over reaction at the thiol, especially if the thiol is temporarily protected or deprotonated.

Regioselectivity Regioselectivity concerns the position at which a reaction occurs on a molecule.

On the Aromatic Ring: For SₙAr reactions on the 2,6-difluorophenyl ring, a nucleophile will attack one of the carbon atoms bearing a fluorine atom. In unsymmetrically substituted difluorobenzenes, the choice of which fluorine is replaced can often be controlled by the solvent system or by other substituents on the ring. researchgate.netresearchgate.net For instance, lithiation followed by quenching with an electrophile is a powerful strategy for regioselective functionalization. Depending on the lithiating agent and conditions (e.g., the presence of a directing group or additive), different positions on the aromatic rings can be selectively deprotonated. arkat-usa.org In related systems, C-H bond functionalization catalyzed by palladium or ruthenium has been shown to proceed with high regioselectivity, directed by other functional groups on the molecule. bohrium.com

In Thiol-Ene Reactions: The radical-mediated thiol-ene reaction is highly regioselective, leading to the anti-Markovnikov addition product where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org

Coordination Chemistry and Organometallic Applications of 2,6 Difluorophenyl Methanethiol

(2,6-Difluorophenyl)methanethiol as a Monodentate and Polydentate Ligand in Metal Complexation

This compound is expected to primarily function as a monodentate ligand, coordinating to a metal center through the sulfur atom of its thiol group after deprotonation to the corresponding thiolate. The general structure of this ligand is depicted in Figure 1.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

In its deprotonated form, (2,6-Difluorophenyl)methanethiolate, the sulfur atom possesses lone pairs of electrons that can be donated to a metal cation, forming a metal-sulfur (M-S) bond. Thiolates are classified as soft ligands and therefore tend to form stable complexes with soft metal ions such as Cu(I), Ag(I), Au(I), Hg(II), Cd(II), and late transition metals in low oxidation states. wikipedia.org

While monodentate coordination is most probable, the potential for polydentate behavior exists, though it is less common for simple arylthiols. For instance, in certain sterically demanding environments or with specific metal centers, the fluorine atoms or the phenyl ring could engage in weak secondary interactions with the metal. However, the primary mode of coordination is anticipated to be through the sulfur atom.

Furthermore, the thiolate group can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging can occur in a µ2 or µ3 fashion, where the sulfur atom is shared between two or three metal ions, respectively.

Synthesis and Structural Characterization of Transition Metal Thiolate Complexes

The synthesis of transition metal complexes with (2,6-Difluorophenyl)methanethiolate would likely follow established methods for preparing metal-thiolate complexes. wikipedia.org Common synthetic routes include:

Salt metathesis: Reaction of a metal halide or other salt with the alkali metal salt of the thiolate (e.g., sodium (2,6-difluorophenyl)methanethiolate).

Reaction with the free thiol: Direct reaction of the metal precursor with this compound, often in the presence of a base to facilitate deprotonation of the thiol.

Oxidative addition: Reaction of a low-valent metal complex with the corresponding disulfide, bis(2,6-difluorobenzyl) disulfide.

The structural characterization of the resulting complexes would be carried out using a variety of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure, including bond lengths and angles of the coordination sphere. Other important characterization techniques include:

Infrared (IR) Spectroscopy: To identify the M-S stretching frequency and monitor the disappearance of the S-H band upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be used to characterize the ligand environment in solution.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Influence of Fluorine Atoms on Ligand Donor Properties and Metal Center Electronic State

The presence of two fluorine atoms on the phenyl ring is expected to have a significant impact on the electronic properties of the (2,6-Difluorophenyl)methanethiolate ligand and, consequently, on the properties of its metal complexes. Fluorine is a highly electronegative atom, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. nih.gov

This electron-withdrawing effect is anticipated to:

Decrease the basicity of the thiolate sulfur: The fluorine atoms will pull electron density away from the sulfur atom, making it a weaker Lewis base compared to a non-fluorinated benzylthiolate.

Stabilize the metal-sulfur bond: By withdrawing electron density, the fluorine atoms can stabilize the orbitals of the ligand, leading to a more stable M-S bond.

Influence the redox potential of the metal center: The electron-withdrawing nature of the ligand can make the metal center more electrophilic, potentially shifting its redox potentials to more positive values.

Promote intermolecular interactions: The presence of fluorine atoms can lead to non-covalent interactions such as F···F, C-H···F, and anion-π interactions, which can influence the crystal packing and supramolecular assembly of the complexes. man.ac.uk

These electronic modifications can be probed using techniques such as cyclic voltammetry to measure redox potentials and computational methods like Density Functional Theory (DFT) to model the electronic structure. nih.gov

Luminescent, Optoelectronic, and Magnetic Properties of Derived Coordination Compounds

The incorporation of (2,6-Difluorophenyl)methanethiolate into coordination compounds could lead to interesting photophysical and magnetic properties.

Luminescent and Optoelectronic Properties: Luminescence in transition metal complexes can arise from various electronic transitions, including metal-centered (d-d), ligand-centered (π-π*), and charge-transfer (metal-to-ligand, MLCT, or ligand-to-metal, LMCT) transitions. nih.gov The fluorinated ligand could influence these properties in several ways:

Tuning of Emission Wavelengths: The electron-withdrawing fluorine atoms can lower the energy of the ligand's molecular orbitals, which could shift the energy of charge-transfer bands and thus the color of the emitted light. nih.gov

Enhancement of Quantum Yields: In some cases, fluorination has been shown to increase the quantum yield of luminescence by reducing non-radiative decay pathways. mdpi.com

Optoelectronic Applications: Coordination polymers and MOFs incorporating this ligand could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and photocatalysis. The electronic properties imparted by the fluorinated ligand could be advantageous in these applications. helsinki.fi

The magnetic behavior of complexes containing (2,6-Difluorophenyl)methanethiolate would be investigated using techniques such as magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The data obtained would provide insight into the electronic structure and spin state of the metal ion.

Interactive Data Table: Predicted Properties of this compound Complexes

Since no experimental data is available for this specific ligand, the following table presents predicted trends based on the known effects of fluorination and the general behavior of thiolate ligands.

PropertyPredicted Influence of this compoundRationale
Coordination Mode Primarily monodentate (S-donor), potential for bridgingThiolates are classic S-donor ligands; bridging is common for thiolates.
M-S Bond Strength Relatively strong and stableSoft-soft interaction between thiolate and late transition metals.
Redox Potential of Metal Shifted to more positive valuesElectron-withdrawing fluorine atoms make the metal center more electrophilic.
Luminescence Potential for tunable emissionFluorination can alter the energy of molecular orbitals involved in electronic transitions.
Magnetic Behavior Likely to form high-spin complexesThiolates are generally weak-field ligands.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Advanced Materials

This compound, if appropriately functionalized with additional coordinating groups (e.g., carboxylates, pyridyls), could serve as a linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org The presence of the fluorinated thiol moiety within the framework could impart unique properties:

Enhanced Chemical and Thermal Stability: Fluorination can sometimes increase the stability of MOFs. nih.gov

Modified Pore Environment: The fluorine atoms lining the pores of a MOF can alter its hydrophobicity and affinity for certain guest molecules, which is advantageous for applications in gas storage and separation. rsc.org

Catalytic Activity: The thiol group within the MOF could act as a catalytic site or a point for post-synthetic modification to introduce catalytic functionality.

Sensing Applications: The luminescent properties of MOFs containing this linker could be modulated by the presence of specific analytes, leading to the development of chemical sensors.

The synthesis of such materials would typically involve solvothermal or hydrothermal methods, reacting the functionalized ligand with a suitable metal salt. The resulting materials would be characterized by powder X-ray diffraction (PXRD) to confirm their crystalline structure and by gas adsorption measurements to determine their porosity.

Supramolecular Chemistry and Directed Self Assembly of 2,6 Difluorophenyl Methanethiol Derivatives

Investigation of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, and Aromatic Stacking in Molecular Recognition

The directed self-assembly of (2,6-difluorophenyl)methanethiol derivatives is governed by a subtle interplay of various non-covalent forces. basicmedicalkey.com Understanding these fundamental interactions is crucial for designing and predicting the structure and function of the resulting supramolecular architectures. acs.org The primary interactions at play include hydrogen bonding, halogen bonding, and aromatic stacking, which collectively contribute to molecular recognition and the stability of the assembly. libretexts.orgresearchgate.net

Hydrogen Bonding: While not a classic hydrogen bond donor, the thiol group (S-H) can participate in weak hydrogen bonds, particularly S-H/π interactions where the thiol proton interacts with an aromatic ring. nih.gov More significantly, the fluorine atoms can act as weak hydrogen bond acceptors in interactions of the type C-H···F-C. nih.gov The electronegativity of fluorine creates a partial negative charge on the atom, allowing it to interact with polarized C-H or N-H groups. libretexts.orgwikipedia.org In the context of larger assemblies, these C-H···F interactions, though individually weak, can collectively contribute to the stability of the final structure. rsc.org Furthermore, the sulfur atom can act as a hydrogen bond acceptor in C-H···S interactions. acs.orgnih.gov

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govmdpi.com This occurs because the covalent bond to the halogen (e.g., C-F) creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the bond. nih.govmdpi.com This positive σ-hole can interact favorably with a Lewis base or a region of negative charge. Although fluorine is the least polarizable halogen and forms the weakest halogen bonds, these interactions, particularly F···π contacts, can still play a role in stabilizing crystal structures. acs.org The presence of two fluorine atoms in the 2,6-positions of the phenyl ring enhances the potential for these interactions to influence molecular packing.

Table 1: Key Non-Covalent Interactions in this compound Derivatives
Interaction TypeDonorAcceptorDescriptionSignificance in Supramolecular Assembly
Hydrogen BondC-H, N-H, S-HF, S, π-systemWeak electrostatic attractions between a hydrogen atom and an electronegative atom or π-cloud. nih.govwikipedia.orgContributes to the directionality and stability of the assembly, particularly through cooperative C-H···F and C-H···S contacts. acs.orgrsc.org
Halogen BondC-F (σ-hole)Lewis Base (e.g., O, N), π-systemA directional interaction involving the electrophilic region (σ-hole) on the fluorine atom. nih.govProvides specificity and directionality in crystal packing, influencing the overall architecture. mdpi.comnih.gov
Aromatic StackingFluorinated Phenyl RingFluorinated/Non-fluorinated Phenyl RingFace-to-face or offset stacking driven by π-electron interactions, modified by fluorine substituents. researchgate.netA major driving force for organizing aromatic units, leading to extended columnar or layered structures. rsc.orgrsc.org

Design and Synthesis of Molecular Receptors and Host Structures Incorporating Fluorinated Thiol Moieties

The unique interaction capabilities of fluorinated thiol moieties make them attractive components in the design of synthetic molecular receptors for specific guests, particularly anions. The electron-withdrawing properties of the fluorinated ring can enhance the acidity of nearby binding sites, while the thiol group offers a versatile anchor for more complex structures. rsc.org

A notable example is the synthesis of novel fluorinated bambus rsc.orgurils, which are macrocyclic hosts designed for anion recognition. rsc.org In this work, benzyl (B1604629) substituents containing perfluoroalkylthio groups were incorporated into the bambus rsc.orguril framework to enhance its anion receptor capabilities. The synthetic strategy involved the preparation of dithiol precursors which were then reacted with fluorinated building blocks. rsc.org For instance, dithiol precursors were prepared via reduction of corresponding disulfides, and while some were stable, others with more electron-rich groups were prone to oxidation. rsc.org

The rationale for incorporating these fluorinated thioether moieties was to increase the polarization of the C-H groups within the macrocycle's cavity, thereby strengthening the interactions with encapsulated anions. This approach proved highly successful, as 19F NMR competition experiments demonstrated that replacing trifluoromethyl (–CF3) groups with trifluoromethylthio (–SCF3) groups significantly increased the macrocycle's affinity for halides. The resulting bambus rsc.orguril derivative exhibited an exceptionally high binding affinity for iodide, highlighting the power of using fluorinated thiol moieties in receptor design. rsc.org

Table 2: Synthesis of Dithiol Precursors for Fluorinated Bambus rsc.orgurils rsc.org
Precursor CompoundStarting MaterialKey Reaction StepYieldNotes
Bis(4-(mercaptomethyl)-3,5-bis(trifluoromethyl)phenyl)methaneCorresponding disulfideReduction88%Obtained pure after reduction.
Bis(4-(mercaptomethyl)-2-methoxy-3,5-bis(trifluoromethyl)phenyl)methaneCorresponding disulfideReduction72%Required chromatographic purification and was prone to decomposition by oxidation.

This design strategy, where fluorinated thiol-containing units are synthesized and then incorporated into a larger macrocyclic or cage-like structure, represents a powerful method for creating highly potent and selective host molecules. rsc.orgnih.gov

Fabrication of Supramolecular Architectures and Networks with Tunable Properties

The directional and specific nature of non-covalent interactions involving this compound derivatives allows for their fabrication into highly ordered supramolecular architectures and networks. frontiersin.org These assemblies can range from discrete clusters to infinite one-, two-, or three-dimensional structures with properties that can be tuned by external factors or by modifying the molecular building blocks. acs.orgfrontiersin.org

For example, research on S8-corona[n]arenes, which are large macrocycles with alternating aryl and 1,4-C6F4 subunits, demonstrates how these molecules can self-assemble into complex, extended structures. rsc.org In the solid state, these macrocycles form well-defined columns through a combination of intermolecular hydrogen bonding (H–F contacts) and π–π interactions between adjacent C6H4 and C6F4 units. These columns then pack into three-dimensional honeycomb-like lattices. rsc.org

A key feature of these architectures is their tunability. The final solid-state conformation and packing can be intimately controlled by the choice of crystallization solvent. rsc.org Guest solvent molecules can be included within the channels of the honeycomb lattice, and their presence can influence the macrocycle's conformation and the fluorine-fluorine interactions between columns. This guest-induced modulation allows for the tuning of the network's properties, a highly sought-after feature for applications in areas like gas exchange and storage materials. rsc.org The ability to create such infinite, rigid, and porous arrays highlights the utility of fluorinated aromatic building blocks in constructing advanced functional materials. rsc.orgrsc.org

Self-Assembly Processes in Solution and at Interfaces for Ordered Nanostructures

The self-assembly of this compound derivatives is not limited to the solid state but also occurs in solution and, significantly, at interfaces between different phases. The thiol (-SH) group is a well-known anchor for binding to noble metal surfaces, particularly gold. mdpi.com This property allows these molecules to form highly ordered self-assembled monolayers (SAMs) on surfaces, providing a powerful method to control surface and interface characteristics. mdpi.comresearchgate.net

When a gold surface is exposed to a solution of a this compound derivative, the molecules spontaneously adsorb onto the surface. The sulfur atom forms a strong, covalent-like bond with the gold, anchoring the molecule. mdpi.com The orientation of the molecules within the monolayer is then directed by the intermolecular interactions between the adjacent (2,6-difluorophenyl)methyl groups, including aromatic stacking and C-H···F hydrogen bonds. rsc.org This process results in a densely packed, ordered two-dimensional nanostructure. mdpi.com

The structure of the SAM can depend on the adsorption conditions. For instance, with symmetrical dithiols, short incubation times at high concentrations may lead to binding through only one thiol group, while longer times at lower concentrations can result in both thiol groups binding to the surface. researchgate.net Theoretical studies on related molecules like methanethiol (B179389) and trifluoromethanethiol (B74822) on gold and silver surfaces help to characterize the modification of the surface's work function upon SAM formation. researchgate.net The ability to form these ordered nanostructures at interfaces is crucial for applications in nanopatterning, biosensors, and molecular electronics. mdpi.com

Host-Guest Complexation and Encapsulation Studies for Targeted Binding

The design of host molecules incorporating this compound derivatives enables detailed studies of host-guest complexation, where the host selectively binds a target guest molecule. mdpi.comchemrxiv.org These studies are fundamental to applications in sensing, separation, and catalysis. rsc.org

The fluorinated bambus rsc.orguril receptors discussed previously serve as an excellent model system for such investigations. rsc.org The binding of various halide anions (F-, Cl-, Br-, I-) to these hosts was quantified using 19F NMR competition experiments. This technique allows for the precise determination of association constants (Ka), even for extremely strong binding interactions. rsc.org

The study revealed that the host featuring trifluoromethylthio (–SCF3) groups formed exceptionally stable complexes with halides. The binding was so strong that direct titration was not feasible, and competition experiments with a weaker-binding analogue were required. The results showed a clear trend in binding affinity, which was significantly enhanced by the presence of the sulfur atom compared to the analogous host with only –CF3 groups. rsc.org This enhancement is attributed to the superior ability of the –SCF3 group to polarize the C-H bonds of the host's cavity, leading to stronger hydrogen bonding with the encapsulated anion. rsc.org The data demonstrated that this host is the strongest iodide receptor reported to date, showcasing the power of targeted design in host-guest chemistry. rsc.org Such complexation can also be used to transfer chirality from a chiral host, like a helic rsc.orgarene, to an achiral guest, inducing properties like circularly polarized luminescence in the resulting host-guest assembly. nih.gov

Table 3: Host-Guest Complexation Data for a Fluorinated Bambus rsc.orguril Receptor rsc.org
Guest AnionHost MoleculeAssociation Constant (Ka) in M-1Analytical Method
Iodide (I⁻)Bambus rsc.orguril with –SCF₃ groups4 x 10¹³¹⁹F NMR Competition Titration
Bromide (Br⁻)Bambus rsc.orguril with –SCF₃ groups1 x 10¹²¹⁹F NMR Competition Titration
Chloride (Cl⁻)Bambus rsc.orguril with –SCF₃ groups2 x 10¹⁰¹⁹F NMR Competition Titration

Catalytic Applications and Role in Chemical Transformations of 2,6 Difluorophenyl Methanethiol

The unique electronic properties conferred by the fluorine atoms on the phenyl ring of (2,6-Difluorophenyl)methanethiol position it as a compound of significant interest in the field of catalysis. Its structure allows for nuanced applications, ranging from its use as a building block for complex ligands to its direct participation in transformative chemical reactions. This section explores its potential roles in various catalytic cycles, drawing parallels with more extensively studied analogous compounds.

Materials Science and Engineering Perspectives of 2,6 Difluorophenyl Methanethiol

Precursor for Functional Polymers and Resins with Enhanced Properties (e.g., Fluorinated Polymer Modifiers)

(2,6-Difluorophenyl)methanethiol serves as a valuable precursor for the synthesis of functional polymers and resins, particularly fluorinated poly(aryl thioethers). The incorporation of fluorine into polymer backbones is a well-established strategy to enhance material properties. nih.gov Fluorinated polymers often exhibit increased chemical resistance, hydrophobicity, and thermal stability. nih.gov The presence of perfluoroarene units in polymers can lead to improved order and stability through favorable π–π stacking arrangements. nih.gov

The synthesis of fluorinated poly(aryl thioethers) can be achieved through methods like organocatalyzed SNAr (nucleophilic aromatic substitution) reactions between silyl-protected thioethers and perfluoroarenes. nih.gov This approach is advantageous as it can proceed rapidly at room temperature with low catalyst loadings and avoids the generation of stoichiometric salt by-products, which simplifies processing. nih.gov The resulting fluoropolymers are promising candidates for applications in coatings and devices due to their enhanced properties. nih.gov While direct polymerization of this compound is a possibility, it is more commonly used as a building block or modifier to introduce the difluorophenylthiol moiety into other polymer structures.

Table 1: Properties Enhanced by Fluorination of Polymers

PropertyEnhancement due to Fluorination
Chemical Resistance Increased resistance to solvents and chemical attack. nih.gov
Thermal Stability Higher decomposition temperatures. nih.govresearchgate.net
Hydrophobicity Increased water repellency. nih.gov
Optical Properties Lower refractive index and optical loss. nih.gov
Processability Can be enhanced through specific polymerization techniques. nih.govresearchgate.net

Application in Organic Electronics, Optoelectronic Devices, and Light-Emitting Materials

The electronic properties of the (2,6-difluorophenyl) group make this compound and its derivatives interesting for applications in organic electronics and optoelectronics. oejournal.org Fluorination of organic semiconductors is a common strategy to tune their electronic energy levels and improve device performance. The strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can be beneficial for charge injection and transport in electronic devices.

While this compound itself is not typically the primary active material, it can be incorporated into more complex molecules used in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). For instance, fluorinated phenyl groups are found in high-efficiency blue phosphorescent OLED emitters like Tris[2-(4,6-difluorophenyl) pyridinato-C2,N] iridium(III). sigmaaldrich.comresearchgate.net The thiol group of this compound allows it to be used as a surface modifier for electrodes, improving the interface between the organic semiconductor and the metal contact.

Table 2: Potential Roles of this compound in Organic Electronics

Application AreaPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs) Building block for emissive materials or host materials. sigmaaldrich.comresearchgate.net
Organic Photovoltaics (OPVs) Component of donor or acceptor materials.
Organic Field-Effect Transistors (OFETs) Used in the synthesis of the organic semiconductor or as a dielectric modifier.
Electrode Modification Formation of self-assembled monolayers (SAMs) to tune work function and improve charge injection/extraction.

Development of Chemosensors and Biosensors Based on Thiol-Modified Surfaces

The thiol group of this compound provides a convenient anchor for immobilizing molecules onto metal surfaces, particularly gold, which is a common substrate for sensors. This forms the basis for the development of chemosensors and biosensors. scispace.com A biosensor is an analytical device that converts a biological response into a measurable signal. scispace.com The thiol group readily forms a strong covalent bond with gold surfaces, creating a self-assembled monolayer (SAM). This SAM can then be further functionalized with receptor molecules that specifically bind to the analyte of interest.

The difluorophenyl group can influence the properties of the sensor in several ways. It can provide a well-defined and stable platform for the attachment of biological recognition elements. The fluorine atoms can also modulate the electronic properties of the surface, which could be advantageous for electrochemical or fluorescence-based detection methods. For example, a related compound, (2,6-difluorophenyl)porphyrinatozinc(II), has been noted in the context of biosensors. googleapis.com The development of DNA biosensors, which are crucial for the early detection of genetic diseases, often relies on the modification of surfaces, a role for which thiol-containing molecules are well-suited. mdpi.com

Table 3: Components of a Thiol-Based Biosensor

ComponentFunctionRole of this compound
Transducer Converts the binding event into a detectable signal (e.g., optical, electrochemical).The thiol group allows for modification of the transducer surface (e.g., gold electrode).
Biological Recognition Element Binds specifically to the target analyte (e.g., DNA, antibody, enzyme).Provides a stable platform for the attachment of this element.
Analyte The substance to be detected.The sensor is designed to detect this substance.

Surface Functionalization and Nanomaterial Hybridization for Tailored Interfacial Properties

The ability of this compound to form SAMs on surfaces is a powerful tool for surface functionalization and the creation of hybrid nanomaterials. By forming a monolayer on a surface, the properties of that surface can be precisely controlled. The exposed difluorophenyl groups create a new interface with specific characteristics. For example, the fluorinated surface is expected to be hydrophobic and lipophobic, which can be useful for creating anti-fouling surfaces or controlling wetting properties.

This surface modification capability extends to nanomaterials such as gold nanoparticles. By coating gold nanoparticles with this compound, their stability and dispersibility in various solvents can be improved. Furthermore, the electronic interaction between the nanoparticle and the organic layer can be tuned by the fluorinated aromatic group. This can be important for applications in catalysis, electronics, and nanomedicine. The use of dithiols or polysulfides can provide even greater stability for the modification of gold nanoparticles.

Computational Materials Design and Discovery Incorporating Fluorinated Aryl Thiols

Computational methods, such as density functional theory (DFT), are increasingly used in materials science to predict the properties of new materials before they are synthesized. utoronto.ca These methods can be applied to study materials derived from this compound. For example, computational modeling can be used to understand the mechanism of polymerization of fluorinated poly(aryl thioethers) and to predict the electronic and physical properties of the resulting polymers. nih.gov

In the context of organic electronics, computational studies can predict the HOMO/LUMO energy levels, charge transport properties, and optical absorption and emission spectra of materials incorporating the (2,6-difluorophenyl)thiol moiety. researchgate.net This allows for the rational design of new materials with optimized properties for specific applications. For sensor development, computational models can help in understanding the binding of analytes to functionalized surfaces and in predicting the sensor's response. The use of computational tools accelerates the materials discovery process and reduces the need for extensive experimental work. escholarship.org

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and High-Throughput Experimentation in Discovery and Optimization

Table 1: Potential Applications of AI and HTE in (2,6-Difluorophenyl)methanethiol Research

Research AreaApplication of AIApplication of HTEPotential Outcome
Catalyst Development Predict optimal catalyst structures and reaction conditions. mdpi.comRapidly screen catalyst libraries for activity and selectivity. rsc.orgDiscovery of highly efficient and selective catalysts for transformations involving this compound.
Materials Science Design novel polymers and self-assembled monolayers with desired properties.Synthesize and characterize material libraries to validate predictions.Creation of advanced materials with tailored optical, electronic, or surface properties.
Drug Discovery Predict biological activity and toxicity of derivatives. nih.govScreen compound libraries against biological targets. researchgate.netIdentification of new therapeutic leads based on the this compound scaffold.

Exploration of Bio-Inspired and Sustainable Synthesis Routes for Fluorinated Organosulfur Compounds

In line with the growing emphasis on green chemistry, future research will likely focus on developing bio-inspired and sustainable synthetic methodologies for this compound and its derivatives. This involves moving away from harsh reagents and energy-intensive processes towards more environmentally benign alternatives. numberanalytics.com Bio-inspired approaches could involve the use of enzymes or whole-cell systems to catalyze specific fluorination or thiol-functionalization reactions, mimicking biological processes. nih.govmdpi.com

Advanced Characterization Techniques for In-situ and Operando Studies of this compound Transformations

A deeper understanding of the reaction mechanisms and dynamic behavior of this compound will be facilitated by the application of advanced characterization techniques. In-situ and operando studies, which allow for the real-time monitoring of chemical transformations as they occur, will be particularly valuable. dtu.dkfrontiersin.org Techniques such as in-situ synchrotron diffraction and spectroscopy can provide detailed information about the structural evolution of materials and intermediates during reactions. dtu.dk

High-resolution tandem mass spectrometry can be employed for the detailed molecular-level characterization of complex reaction mixtures, helping to identify transient intermediates and byproducts in the transformations of this compound. acs.orgresearchgate.net Scanning tunneling microscopy and other surface-sensitive techniques can be used to visualize the self-assembly and surface reactions of this compound on various substrates, providing insights into the formation of functional monolayers. The combination of these advanced techniques will enable a more complete picture of the reactivity and behavior of this fluorinated thiol.

Development of Multi-Functional Materials with Synergistic Properties Derived from the Fluorinated Thiol Scaffold

The unique combination of a difluorinated aromatic ring and a reactive thiol group in this compound makes it an attractive building block for the development of multi-functional materials. Future research will likely explore the creation of materials that exhibit synergistic properties arising from the interplay of these two functional components. For example, the fluorinated moiety can impart hydrophobicity, thermal stability, and unique electronic properties, while the thiol group allows for strong anchoring to metal surfaces and participation in "click" chemistry reactions. aalto.fiacs.org

This could lead to the development of advanced coatings with combined anti-fouling and anti-corrosion properties, or electronic devices where the fluorinated thiol acts as both a dielectric layer and a molecular linker. aalto.finih.gov The potential for creating synergistic effects by combining this compound with other functional molecules or materials is vast and represents a promising avenue for future research. acs.org For instance, incorporating this thiol into polymer architectures could lead to materials with enhanced mechanical strength and specific surface functionalities. researchgate.net

Table 2: Potential Multi-Functional Materials from this compound

Material TypeFluorinated Moiety ContributionThiol Group ContributionSynergistic Property
Surface Coatings Hydrophobicity, oleophobicity, chemical resistance. aalto.fiStrong adhesion to metal substrates.Enhanced durability and performance in harsh environments.
Molecular Electronics Tuning of electronic properties, formation of ordered layers. nih.govElectrical contact to electrodes.Efficient charge transport and device stability.
Functional Polymers Control of polymer morphology and properties.Cross-linking and post-polymerization modification. researchgate.netPolymers with tailored mechanical, thermal, and surface properties.
Biosensors Reduced non-specific binding.Immobilization of biomolecules.High sensitivity and selectivity in biological detection.

Theoretical Advancements in Predicting Novel Reactivity and Properties of Complex Fluorinated Organosulfur Systems

Theoretical and computational chemistry will continue to play a pivotal role in guiding the experimental exploration of this compound and its derivatives. Advances in density functional theory (DFT) and other quantum mechanical methods will enable more accurate predictions of the reactivity, stability, and electronic properties of these complex systems. beilstein-journals.orgnih.gov Computational studies can provide valuable insights into reaction mechanisms, helping to rationalize experimental observations and predict the outcomes of new reactions. chinesechemsoc.orgmdpi.com

Furthermore, theoretical models can be used to predict the properties of materials derived from this compound, such as the electronic band structure of self-assembled monolayers or the mechanical properties of polymers. nih.gov The development of more sophisticated computational models that can accurately account for the subtle effects of fluorine substitution will be crucial for accelerating the design and discovery of new functional molecules and materials based on the fluorinated organosulfur scaffold. vt.eduacs.org These theoretical advancements will not only complement experimental efforts but also open up new avenues for in-silico design and discovery. beilstein-journals.org

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